BenchChemオンラインストアへようこそ!

3-Bromo-1-methyl-1H-pyrrole-2,5-dione

Suzuki–Miyaura cross-coupling site-selective arylation maleimide functionalization

3-Bromo-1-methyl-1H-pyrrole-2,5-dione (CAS 65060-93-7), also referred to as N-methyl-3-bromomaleimide or N-methylmonobromomaleimide, is a heterocyclic organic compound with the molecular formula C5H4BrNO2 and a molecular weight of 189.995 Da. It belongs to the monobromomaleimide class, featuring a single bromine substituent at the 3-position of the maleimide ring and a methyl group at the 1-position.

Molecular Formula C5H4BrNO2
Molecular Weight 189.99 g/mol
CAS No. 65060-93-7
Cat. No. B1340219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methyl-1H-pyrrole-2,5-dione
CAS65060-93-7
Molecular FormulaC5H4BrNO2
Molecular Weight189.99 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(C1=O)Br
InChIInChI=1S/C5H4BrNO2/c1-7-4(8)2-3(6)5(7)9/h2H,1H3
InChIKeyUFUQBRMYERTCQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-methyl-1H-pyrrole-2,5-dione (CAS 65060-93-7): A Monobrominated Maleimide Building Block for Site-Selective Synthesis and Bioconjugation


3-Bromo-1-methyl-1H-pyrrole-2,5-dione (CAS 65060-93-7), also referred to as N-methyl-3-bromomaleimide or N-methylmonobromomaleimide, is a heterocyclic organic compound with the molecular formula C5H4BrNO2 and a molecular weight of 189.995 Da . It belongs to the monobromomaleimide class, featuring a single bromine substituent at the 3-position of the maleimide ring and a methyl group at the 1-position . The compound exhibits a density of 1.9±0.1 g/cm³, a boiling point of 227.3±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25 °C . This mono-brominated architecture confers a unique reactivity profile that distinguishes it from both the non-halogenated parent N-methylmaleimide and the doubly brominated 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione, enabling site-selective transformations that are inaccessible to either comparator [1].

Why N-Methylmaleimide or Dibromomaleimide Cannot Substitute for 3-Bromo-1-methyl-1H-pyrrole-2,5-dione in Critical Applications


The presence of a single bromine atom at the 3-position is the defining structural feature that cannot be replicated by simple N-methylmaleimide (lacking halogen) or 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione (bearing two bromines). In Suzuki–Miyaura cross-coupling, the monobromo derivative enables site-selective mono-arylation to yield N-methyl-2-aryl-3-bromomaleimide [1], a transformation that is impossible with the non-halogenated parent and yields complex mixtures or symmetrical products with the dibromo analog. In bioconjugation, the addition–elimination mechanism of monobromomaleimides eliminates the retro-Michael deconjugation pathway that plagues classical maleimide-thiol adducts, providing thiol-stable conjugates [2]. In biofilm inhibition, the monobrominated species displays a distinct activity profile compared to its chloro and iodo counterparts, with total biofilm inhibition at concentrations where the chloro analog exerts primarily bactericidal effects [3]. Generic substitution across these applications would result in loss of site-selectivity, conjugate instability, or altered biological outcomes—failures that are quantifiable and experimentally documented.

Quantitative Differentiation Evidence for 3-Bromo-1-methyl-1H-pyrrole-2,5-dione Against Closest Analogs


Site-Selective Mono-Arylation via Suzuki–Miyaura Coupling: Monobromo vs. Dibromo Maleimide

In ligand-free Pd-catalyzed Suzuki–Miyaura reactions, 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione reacts with one equivalent of arylboronic acid to yield site-selectively N-methyl-2-aryl-3-bromomaleimide, where the bromine at the 2-position is preferentially substituted while the 3-bromo substituent is retained for further elaboration [1]. This mono-arylation selectivity is intrinsic to the monobrominated architecture: the 3-bromo-1-methyl compound itself is the product of this site-selective coupling. When two equivalents of arylboronic acid are used with the dibromo starting material, symmetrical 2,3-diaryl products are obtained. The one-pot reaction of the dibromo compound with two different arylboronic acids enables the synthesis of unsymmetrical N-methyl-2,3-diaryl-maleimides, a sequential functionalization that is impossible with N-methylmaleimide (no halogen handle) and would produce statistical mixtures with a dibromo analog if selectivity were not controlled [1].

Suzuki–Miyaura cross-coupling site-selective arylation maleimide functionalization heterocyclic synthesis

Thiol Conjugation Kinetics: N-Methylmonobromomaleimide Matches N-Ethylmaleimide While Outperforming Iodoacetamide

The relative reactivity of N-methylmonobromomaleimide (the target compound) with protein cysteine residues was directly compared to three common protein-modifying reagents using the Grb2 SH2 domain (L111C) as a model protein [1]. LCMS monitoring revealed the reactivity order: N-methylbromomaleimide ≈ N-ethylmaleimide (NEM) > dibromomaleimide ≫ iodoacetamide. Specifically, the monobromomaleimide and NEM both achieved near-complete conversion within the 5–30 minute monitoring window, whereas iodoacetamide showed less than 5% reaction after 30 minutes [1]. Crucially, unlike NEM, the monobromomaleimide adduct can be cleaved by excess thiol (100 equiv glutathione) to regenerate the unmodified protein, a reversibility feature absent from classical maleimide conjugates [1].

bioconjugation cysteine modification maleimide-thiol chemistry protein labeling

Hydrolytic Stability of Thiol Conjugates: Monobromomaleimide Eliminates Retro-Michael Deconjugation Seen with Classical Maleimides

In a direct comparison of albumin conjugation platforms, N-methyl monobromomaleimide reacted with albumin's single accessible cysteine (Cys-34) within the same timeframe and with identical specificity as a classical maleimide [1]. However, the critical differentiation emerged upon hydrolysis: the monobromomaleimide-derived thioether maleimide conjugate undergoes quantitative hydrolysis to a maleamic acid that is completely thiol-stable, whereas the classical succinimide conjugate (from N-methylmaleimide) undergoes significant thiol exchange within 4 hours due to the retro-Michael pathway [1]. Specifically, incubation of the monobromomaleimide-derived maleamic acid conjugate with 50 equivalents of glutathione (1 mM) at pH 7.4 showed no thiol exchange even after 95 hours, while the succinimide conjugate exhibited significant transfer within 4 hours [1].

albumin conjugation thiol stability maleamic acid hydrolysis drug half-life extension

Biofilm Inhibition: Brominated Maleimides Achieve Total Inhibition at 40 µM Whereas Chlorinated Analogs Require Bactericidal Concentrations

A structure–activity relationship study of monohalogenated N-substituted maleimides evaluated bromine, chlorine, and iodine derivatives for inhibition of Pseudomonas aeruginosa biofilm formation [1]. Confocal laser scanning microscopy of flow-cell-cultivated biofilms revealed that at a concentration as low as 40 µM, the bromine and iodine compounds displayed total inhibition of biofilm formation, whereas the chlorine derivative at the same concentration behaved primarily as a bactericidal agent rather than a biofilm inhibitor [1]. At the 0.3–5.0 mM range on LB agar plates, chlorine showed slightly higher bactericidal effectiveness, but the biofilm-specific inhibition profile favored bromine and iodine [1]. In quorum sensing (QS) assays at 10–100 µM, the halogenated maleimides interfered with QS signaling by 15–55% [1].

Pseudomonas aeruginosa biofilm inhibition quorum sensing antimicrobial surfaces

Synthetic Accessibility: Multi-Gram Preparation with Reported Yields of 66–73% via Condensation Route

3-Bromo-1-methyl-1H-pyrrole-2,5-dione is accessible via condensation of 3-bromo-2,5-furanedione (bromomaleic anhydride) with methylamine in refluxing glacial acetic acid . The patent literature (DOV Pharmaceutical, WO2007/14264 A2) and peer-reviewed syntheses report isolated yields of 66–73% after purification . A representative procedure affords 563 mg (2.96 mmol, 66% yield) as a pale yellow powder after flash chromatography ; another synthesis reports 41.4 g at 73% yield . By comparison, the dibromo analog 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione requires bromination of N-methylmaleimide with elemental bromine, a more hazardous step that can yield mixtures of mono- and dibrominated products if conditions are not tightly controlled .

maleimide synthesis bromomaleimide preparation scale-up building block procurement

Physicochemical Property Differentiation: Boiling Point, Density, and Vapor Pressure Positioning for Distillation and Formulation

The monobrominated compound 3-bromo-1-methyl-1H-pyrrole-2,5-dione exhibits a boiling point of 227.3±33.0 °C at 760 mmHg, a density of 1.9±0.1 g/cm³, and a vapor pressure of 0.1±0.4 mmHg at 25 °C . The non-brominated parent N-methylmaleimide (CAS 930-88-1) has a significantly lower boiling point of approximately 194–196 °C at 760 mmHg and a lower density, reflecting the absence of the heavy bromine atom [1]. The dibromo analog 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione (CAS 3005-27-4), with two bromine atoms, has a molecular weight of 268.89 g/mol versus 189.99 g/mol for the monobromo compound, resulting in higher boiling point and altered solubility characteristics . These property differences are directly relevant to purification strategy (distillation vs. chromatography), solvent selection for reactions, and volatility considerations in formulation.

physicochemical properties volatility distillation formulation design

Evidence-Backed Application Scenarios for 3-Bromo-1-methyl-1H-pyrrole-2,5-dione Procurement


Stepwise Synthesis of Unsymmetrical 2,3-Diarylmaleimide Pharmacophores

Researchers synthesizing bis-indolylmaleimide kinase inhibitors or arcyriaflavin analogs can procure 3-bromo-1-methyl-1H-pyrrole-2,5-dione as the key monobrominated intermediate for sequential, site-differentiated Suzuki–Miyaura couplings. As demonstrated by Opalach et al., the compound (obtained via mono-coupling of the dibromo precursor) retains a reactive 3-bromo handle for a second orthogonal arylation, enabling the construction of unsymmetrical N-methyl-2,3-diaryl-maleimides in one pot [1]. This is a capability that neither N-methylmaleimide (no halogen) nor the directly dibrominated analog (requires careful stoichiometric control to avoid symmetrical products) can provide with comparable efficiency [1].

Thiol-Stable Albumin Conjugation for Extended Half-Life Therapeutics

For biopharmaceutical developers constructing albumin-drug conjugates, N-methyl monobromomaleimide offers a conjugation handle that reacts with Cys-34 of human serum albumin at rates equivalent to classical maleimides, yet the resulting thioether maleimide conjugate undergoes quantitative hydrolysis to a maleamic acid that is completely resistant to thiol exchange for >95 hours [2]. This eliminates the retro-Michael deconjugation that causes payload loss from classical succinimide conjugates within 4 hours under physiological thiol conditions [2]. The monobromo derivative is thus the reagent of choice when circulatory half-life integrity is paramount.

Reversible Cysteine Bioconjugation for Traceless Protein Modification

Chemical biologists requiring traceless or stimuli-responsive protein modification should select N-methylmonobromomaleimide over N-ethylmaleimide (NEM). Both reagents achieve comparable cysteine conjugation rates (near-complete within 5–30 min), but only the bromomaleimide adduct is cleavable by physiological concentrations of glutathione to regenerate the unmodified protein [3]. This reversibility enables applications such as prodrug activation, temporary protein inhibition, or capture-and-release purification strategies that are inaccessible with the irreversible NEM conjugates [3].

Anti-Biofilm Surface Coatings Targeting Pseudomonas aeruginosa

For materials scientists developing anti-biofilm coatings for medical devices or marine surfaces, brominated N-substituted maleimides (including the N-methyl derivative) achieve total inhibition of P. aeruginosa biofilm formation at concentrations as low as 40 µM in flow-cell assays, a concentration at which the chlorinated analog exerts only bactericidal effects without blocking biofilm establishment [4]. The biofilm-specific mode of action at low micromolar concentrations, distinct from direct bactericidal activity, reduces the selective pressure for resistance emergence [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1-methyl-1H-pyrrole-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.